![molecular formula C20H14ClN3O4 B2763824 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide CAS No. 310414-45-0](/img/structure/B2763824.png)
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide
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Description
“2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide” is a chemical compound with the molecular formula C20H15ClN2O2 . It is also known as CK2 inhibitor IV, a potent and selective inhibitor of protein kinase CK2.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 350.798 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current data.Scientific Research Applications
- The compound has been investigated for its antithrombotic potential. Its interaction with the neutral ligand chlorothiophene in the S1 subsite allows for a combination of good oral bioavailability and high potency. As a result, it is currently under clinical development for the prevention and treatment of thromboembolic diseases .
- Research on the synthesis and reactions of related 4-hydroxy-2-quinolones may provide insights into the reactivity and functionalization of this compound. Investigating its synthetic pathways and potential modifications could lead to novel derivatives with improved properties .
Antithrombotic Properties
Chemical Structure and Properties
Synthetic Approaches and Reactions
properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c1-2-23-17-9-8-16(12-4-3-5-13(18(12)17)20(23)26)22-19(25)14-10-11(24(27)28)6-7-15(14)21/h3-10H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQHXEMKAVWCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide |
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